[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide
Description
[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide is a secondary amine derivative featuring a tryptamine backbone (indole-ethylamine) linked to a 4-(methylthio)benzyl group, with a hydrobromide counterion. Its molecular formula is C₁₈H₂₀N₂S·HBr, and its structure includes a 1H-indol-3-yl moiety attached to an ethylamine chain, which is further substituted by a benzyl group with a methylthio (-SCH₃) group at the para position . The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S.BrH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXTYEVWAFNURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide typically involves multi-step organic reactions. A common approach includes the use of 3-(2-bromoethyl)indole and 4-(methylthio)benzylamine as starting materials, which undergo nucleophilic substitution reactions to form the desired product. For instance:
Step 1: Synthesis of 3-(2-bromoethyl)indole.
Step 2: Reaction of 3-(2-bromoethyl)indole with 4-(methylthio)benzylamine under basic conditions.
Step 3: Purification and hydrobromide salt formation for enhanced stability and solubility.
Industrial Production Methods: In an industrial setting, this compound can be produced in large-scale reactors with precise control of temperature, pH, and solvent systems to optimize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Types of Reactions
Oxidation: The indole and benzylamine moieties can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro or carbonyl groups, if present, could yield different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole or benzylamine portions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenating agents or nucleophiles under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde or benzylamine derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Halogenated or alkylated indole or benzylamine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives, including [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide, exhibit significant anticancer properties. Studies have shown that compounds with indole structures can inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range .
Neuroprotective Effects
Indole compounds are known for their neuroprotective properties. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The specific compound under discussion has potential applications in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .
Antidepressant Properties
The structural similarity of this compound to known antidepressants suggests it may possess similar pharmacological effects. Research into related compounds has shown that they can act on serotonin receptors, potentially leading to mood enhancement and anxiety reduction .
Pharmacological Studies
Pharmacological evaluations of this compound have revealed promising results:
- Binding Affinity : Studies indicate that this compound may interact with various receptors in the central nervous system (CNS), including serotonin and dopamine receptors.
- In Vivo Studies : Animal models have demonstrated its efficacy in reducing depressive-like behaviors and enhancing cognitive function .
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can be advantageous in these technologies .
Drug Delivery Systems
Due to its solubility and stability, this compound can be explored for use in drug delivery systems. Its incorporation into polymer matrices could enhance the controlled release of therapeutic agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Yang et al., 2012 | Anticancer Activity | Demonstrated significant inhibition of MCF-7 breast cancer cells with IC50 values indicating potent activity. |
| Almasirad et al., 2016 | Neuroprotective Effects | Reported that indole derivatives improved cognitive function in animal models of Alzheimer's disease. |
| Recent Pharmacological Review | Binding Affinity | Highlighted the interaction of indole derivatives with CNS receptors, suggesting potential antidepressant effects. |
Mechanism of Action
The compound's mechanism of action is largely dependent on its interaction with biological targets:
Molecular Targets: Typically, it targets serotonin receptors or enzymes involved in neurotransmitter pathways.
Pathways Involved: It may modulate the serotonin signaling pathway, influencing mood, cognition, and other neurological functions.
Comparison with Other Similar Compounds
[2-(1H-indol-3-yl)ethyl]amine hydrochloride: Lacks the methylthio substitution, making it less unique in its interactions.
[3-(2-bromoethyl)-1H-indol-5-yl]methanamine hydrobromide: Has a different substitution pattern, affecting its reactivity and biological activity.
4-(methylthio)benzylamine hydrochloride: Without the indole moiety, it displays different pharmacological properties.
List of Similar Compounds
[2-(1H-indol-3-yl)ethyl]amine hydrochloride
[3-(2-bromoethyl)-1H-indol-5-yl]methanamine hydrobromide
4-(methylthio)benzylamine hydrochloride
This compound’s unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications, distinguishing it from other similar compounds in its class.
Biological Activity
The compound [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide , also known by its IUPAC name N-[2-(1H-indol-3-yl)ethyl]-N-[4-(methylsulfanyl)benzyl]amine hydrobromide, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cytotoxic activities.
- Molecular Formula : C18H20N2S·Br
- Molecular Weight : 372.34 g/mol
- CAS Number : 1609409-44-0
- Purity : ≥95%
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of related indole derivatives against various bacterial strains. For instance, compounds structurally similar to [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.98 µg/mL to 12.50 µg/mL .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 | 1.56 |
| 2-(1H-indol-3-yl)ethyl derivative | S. aureus ATCC 25923 | 7.80 | 12.50 |
| Indole derivative | Candida albicans | 62.50 | - |
Anticancer Activity
The anticancer potential of indole derivatives has been extensively researched, particularly their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have indicated that certain indole derivatives exhibit significant antiproliferative effects against lung cancer cells (A549), with IC50 values in the micromolar range (less than 10 µM) .
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Indole derivative | A549 (lung cancer) | <10 |
| Indole derivative | MCF7 (breast cancer) | <15 |
| Indole derivative | HeLa (cervical cancer) | <12 |
Cytotoxicity
Cytotoxicity assays reveal that several derivatives of indole exhibit varying degrees of cytotoxic effects on non-cancerous cell lines compared to cancerous ones. The selectivity index indicates that some compounds preferentially suppress rapidly dividing cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Studies
A notable study investigated the bioactivity of a series of indole derivatives, including this compound. The findings suggested that these compounds could inhibit biofilm formation in Staphylococcus aureus, a critical factor in chronic infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several benzyl-tryptamine derivatives, differing primarily in substituents on the benzyl or indole moieties. Key analogues include:
Pharmacological Properties
- Solubility : The hydrobromide salt (target compound) offers superior aqueous solubility compared to oxalate or free-base forms .
- Receptor Interactions : The methylthio group (-SCH₃) may engage in hydrophobic interactions with receptor pockets, distinct from the electron-withdrawing effects of fluorine or methoxy groups .
Q & A
Q. What are the recommended synthetic routes for [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide?
Answer: The compound can be synthesized via a multi-step approach:
Benzyl Halide Alkylation : React 4-(methylthio)benzyl bromide with ethyl nitroacetate under phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) in anhydrous THF at room temperature under argon. This forms a dialkylated nitroester intermediate .
Reduction to Amine : Reduce the nitro group using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ to yield the primary amine.
Salt Formation : Treat the free amine with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt.
Key conditions include inert atmosphere (argon), TLC monitoring, and purification via recrystallization .
Q. How is the purity and structural integrity of the compound validated?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and proton environments. For example, aromatic protons from the indole and benzyl groups appear as distinct doublets (δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₁N₂S·HBr) .
- X-ray Crystallography : ORTEP diagrams (e.g., Figure 2.8 in ) confirm stereochemistry and crystal packing .
- Elemental Analysis : Matches theoretical C, H, N, S, and Br percentages .
Advanced Research Questions
Q. What challenges arise in the dialkylation of ethyl nitroacetate with substituted benzyl halides, and how can they be mitigated?
Answer:
- Electron-Donating vs. Withdrawing Groups : Para-electron-donating groups (e.g., -SMe) enhance reactivity, while electron-withdrawing groups (e.g., -NO₂) hinder dialkylation. Halogen exchange (Finkelstein reaction) using NaI in acetone improves yields for less reactive halides .
- Competitive Side Reactions : Monosubstitution or over-alkylation can occur. Optimize stoichiometry (2:1 benzyl halide:nitroacetate) and use phase-transfer catalysts (e.g., TBAB) to enhance selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms, reducing byproducts .
Q. How do reaction conditions impact the yield of this compound?
Answer:
- Catalyst Selection : TBAB (tetrabutylammonium bromide) improves yields (24% in ) compared to KI due to better phase transfer .
- Temperature : Room temperature minimizes decomposition; elevated temperatures may accelerate side reactions .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
Q. How can contradictory data in spectroscopic characterization be resolved?
Answer:
- NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling in indole and benzyl groups .
- Crystallographic Discrepancies : Compare experimental X-ray data (e.g., unit cell parameters: a = 16.029 Å, b = 6.1465 Å for related compounds) with computational models (DFT) .
- Mass Fragmentation Patterns : Cross-validate with HRMS and isotopic distribution analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
